Formamide, N-(1-adamantyl-1-butyl)-

Lipophilicity Physicochemical Profiling ADME Prediction

Misidentification with shorter-chain adamantyl formamides can derail SAR studies. This compound's distinct 4-carbon butyl spacer and XLogP3 of 3.8 ensure you procure the correct, lipophilic intermediate for NMDA antagonist or antiviral pharmacophore development. - Validated identity by 1H-NMR, 13C-NMR, and HRMS to eliminate batch-to-batch variation. - Typical purity: ≥95% (HPLC). - Available in 10 mg to bulk custom quantities with custom synthesis support.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 101468-15-9
Cat. No. B13747160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(1-adamantyl-1-butyl)-
CAS101468-15-9
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCCCC(C12CC3CC(C1)CC(C3)C2)NC=O
InChIInChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17)
InChIKeyYQKFBMKGGBJYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Adamantyl)butylformamide: Structural Identity and Physicochemical Baseline


Formamide, N-(1-adamantyl-1-butyl)- (CAS 101468-15-9), systematically named N-[1-(1-adamantyl)butyl]formamide, is a synthetic adamantane derivative structurally defined by a lipophilic, diamondoid adamantyl cage linked to a formamide moiety through a secondary butylamine spacer [1]. The compound possesses the molecular formula C15H25NO and a molecular weight of 235.36 g/mol [1]. Its core steric and electronic character arises from the terminal formamide group (H-bond donor and acceptor), a four-carbon n-butyl chain that introduces conformational flexibility, and the rigid adamantane scaffold which itself confers high thermal stability and metabolic inertness [1][2]. The compound is primarily encountered as a research chemical intermediate in the synthesis of more complex adamantane-based pharmacophores, rather than a terminal bioactive agent [2].

Synthetic intermediate for adamantane-based pharmacophore elaboration
Lipophilic adamantyl cage with a flexible butyl-formamide spacer
Class-level lipophilicity supports SAR exploration and internal standard use

Why Generic Adamantyl Formamide Substitution Fails


Within the class of 1-adamantyl formamides, subtle alterations in the alkyl spacer profoundly shift physicochemical and, by extension, synthetic handling and potential biological profile. Generic substitution of N-(1-adamantyl-1-butyl)-formamide with its common homologs—such as the unsubstituted N-(1-adamantyl)formamide or the shorter-chain N-(1-adamantyl)ethyl analog—is precluded by significant changes in lipophilicity (XLogP3), molecular flexibility (rotatable bonds), and steric demand. These properties directly influence solubility profiles, membrane permeability in cell-based assays, and the compound's behavior as a synthetic intermediate in multi-step routes to pharmacologically relevant 1-aminoalkyl adamantanes [1]. The absence of published biological activity for this specific compound elevates the importance of verified structural authenticity and purity in procurement for structure-activity relationship (SAR) studies, as any batch-to-batch variation or misidentification with a close analog will confound experimental outcomes.

Shorter alkyl chain homologs (e.g., ethyl or unsubstituted) shift XLogP3 and may alter solubility and membrane partitioning behavior.
Reduced rotatable bond count in unsubstituted or ethyl analogs changes conformational profiles, potentially affecting binding or synthetic intermediate reactivity.
Molecular weight and heavy atom differences require analytical identity confirmation to avoid cross-contamination or misassignment in mass spectrometry-based workflows.

Quantitative Differentiation from Closest Analogs


Lipophilicity Differentiation vs. Shorter-Chain Homologs

The target compound N-(1-adamantyl-1-butyl)formamide exhibits a significantly higher computed lipophilicity (XLogP3 = 3.8) relative to its shorter-chain analogs, N-(1-adamantyl)formamide (XLogP3 = 2.2) [1] and N-(1-adamantyl)ethylformamide (XLogP3 ≈ 2.9, estimated via homologous SAR) [2]. This increase of ~1.6 log units over the unsubstituted formamide and ~0.9 log units over the ethyl analog translates to a predicted ~40-fold and ~8-fold increase in octanol-water partition coefficient, respectively [1].

Lipophilicity vs shorter analogs
Class-level
Target XLogP3 3.8 vs unsubstituted 2.2; Δ +1.6
Supports lipophilicity-driven selection for SAR exploration and internal standard application.
Computed value; experimental logP validation recommended.
Lipophilicity Physicochemical Profiling ADME Prediction

Molecular Flexibility Comparison with Rigid Analogs

The butyl spacer in the target compound introduces four rotatable bonds, compared to only one rotatable bond in the unsubstituted N-(1-adamantyl)formamide [1][2]. This increase in conformational freedom directly impacts entropy of binding and the compound's ability to adopt multiple low-energy conformations. In comparison, the ethyl analog (CAS 101468-16-0) possesses two rotatable bonds [3].

Rotatable bonds vs rigid analogs
Class-level
4 rotatable bonds (target) vs 1 (unsubstituted); Δ +3
Increased conformational freedom may benefit flexible ligand design or entropic studies.
Computed from SMILES; does not reflect solution-phase dynamics.
Conformational Analysis Molecular Flexibility Rotatable Bonds

Molecular Weight and Heavy Atom Count for Sample Tracking

The target compound possesses a molecular weight of 235.36 g/mol (exact mass 235.1936 Da), which is 56.1 Da higher than the unsubstituted N-(1-adamantyl)formamide (179.26 g/mol) [1][2]. It also contains 17 heavy atoms (C, N, O) versus 13 in the unsubstituted analog [1]. This mass shift provides a distinct m/z signature for unambiguous identification and quantification via LC-MS or GC-MS, minimizing cross-contamination or misassignment when multiple adamantyl formamides are present in a synthetic mixture.

Mass discrimination for MS
Class-level
ΔMW +56.1 Da vs unsubstituted analog
Distinct m/z signature enables unambiguous tracking in LC-MS/GC-MS without homolog interference.
Useful for SIM/MRM method development.
Mass Spectrometry Molecular Weight Analytical Chemistry

Scalable Synthetic Route from Adamantylamine and Butyl Isocyanate

The compound is accessible through a straightforward addition reaction between commercially available 1-adamantylamine and butyl isocyanate under controlled anhydrous conditions, a route that avoids complex protecting-group chemistry and proceeds with high atom economy . While analogous short-chain formamides are typically prepared via formylation of the amine with formic acid or formamide at elevated temperature (>150 °C), the butyl analog's direct isocyanate route offers a milder, more selective synthetic alternative that reduces byproduct formation [1]. No direct head-to-head yield comparison has been published; however, the isocyanate route is recognized as a general method for N-substituted formamides with high functional group tolerance .

Synthetic route vs formylation
Reported
Butyl isocyanate addition route; no published yield data available.
Milder synthetic alternative may reduce byproduct formation compared to high-temperature formylation.
General method from patent literature; scalability requires experimental validation.
Synthetic Methodology Intermediate Scalability Custom Synthesis

Purity and Characterization Standards for Procurement

Vendor-supplied analytical data for this compound typically reports a purity specification of ≥95% (HPLC) with characterization by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry [1]. In contrast, the more common unsubstituted N-(1-adamantyl)formamide is widely stocked and often supplied at ≥97% purity [2]. The slightly lower typical purity of the butyl analog, while still in the research-grade range, reflects its status as a less common custom-synthesis product; procurement decisions must therefore weigh cost and lead time against the availability of higher-purity, off-the-shelf analogs.

Purity specification
Data to verify
Typical vendor purity ≥95% (HPLC) vs ≥97% for unsubstituted analog
Reflects custom-synthesis status; procurement requires specification and lead time review.
Lead time may be 1–2 weeks longer than off-the-shelf analogs.
Quality Control Purity Procurement Specification

Target Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry SAR Requiring Higher Lipophilicity

In SAR programs evaluating adamantyl-based NMDA receptor antagonists or antiviral agents, the butyl-formamide scaffold provides a XLogP3 of 3.8 versus 2.2 for the unsubstituted formamide [1]. This increased lipophilicity may be exploited to enhance blood-brain barrier penetrability or modulate off-target binding profiles, provided the compound serves as a synthetic precursor to the corresponding 1-(1-adamantyl)butylamine pharmacophore [2].

Analytical Method Development and Internal Standard Use

The distinct molecular weight (235.36 Da) and exact mass (235.1936 Da) of this compound relative to other adamantyl formamides make it suitable as an internal standard or calibrant for LC-MS/MS quantification of adamantane-containing drugs such as memantine and amantadine, where chromatographic separation from structurally similar metabolites is critical [1].

Process Chemistry Scale-up of N-Alkyl Adamantylamine Intermediates

When synthetic routes demand a longer-chain 1-(1-adamantyl)alkylamine, the corresponding formamide can serve as a protected intermediate that is subsequently hydrolyzed to the free amine. The butyl isocyanate synthetic entry to this compound, claimed in patent literature for amidoadamantane derivatives, offers a milder alternative to formamide condensation at elevated temperatures, potentially simplifying large-scale production [2].

Conformational Entropy Studies in Ligand Design

With 4 rotatable bonds versus 1–2 for shorter-chain analogs, this compound provides a flexible model system for studying the effect of alkyl linker length on binding entropy and induced-fit interactions with adamantane-recognizing proteins, such as the influenza M2 proton channel or sigma receptors [1]. The adamantyl cage remains the primary binding motif, while the flexible butyl chain probes adjacent hydrophobic pockets.

Application
Selection Property
Validation Focus
Adamantane-based SAR studies
Higher XLogP3 lipophilicity profile
BBB permeability model context (as amine precursor)
Quantitative bioanalysis of adamantane drugs
Distinctive mass signature for chromatographic resolution
ISTD method development for memantine/amantadine metabolites
Process chemistry scale-up
Milder butyl isocyanate synthetic route
Scale-up feasibility and intermediate protection strategy
Conformational entropy studies
Increased conformational flexibility from butyl spacer
Binding entropy and induced-fit modeling with adamantane-recognizing proteins
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